molecular formula C13H21N3O B1483503 (1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098005-14-0

(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol

Cat. No. B1483503
CAS RN: 2098005-14-0
M. Wt: 235.33 g/mol
InChI Key: WKRVSFANAADVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol, commonly known as CPMP, is a synthetic molecule with a wide range of applications in scientific research. CPMP is a derivative of the piperidine class of compounds and is composed of a cyclopropylmethyl group, a piperidin-3-yl group, and a pyrazol-5-yl group. CPMP is used in a variety of laboratory experiments and has been found to possess a range of biochemical and physiological effects. In

Scientific Research Applications

Therapeutic Potential in Neurological and Psychiatric Disorders

  • Nociceptin/Orphanin FQ Peptide Receptor Antagonism
    The compound LY2940094, similar in structure to the specified chemical, has been studied as a nociceptin opioid peptide receptor (NOP) antagonist. Research indicates therapeutic potential for NOP antagonism in conditions like obesity, eating disorders, and depression. LY2940094 showed high NOP receptor occupancy in the hypothalamus and human brain regions associated with these conditions, suggesting its ability to cross the blood-brain barrier and engage with central nervous system targets effectively (Raddad et al., 2016).

  • Anxiolytic Effects and Memory Preservation
    A structurally similar compound, LQFM032, exhibited anxiolytic-like effects in animal models without impairing mnemonic activity. This suggests potential applications in the treatment of anxiety disorders. The compound's effects were mediated through the benzodiazepine and nicotinic pathways, indicating a complex pharmacological profile that might offer therapeutic advantages over traditional anxiolytics (Brito et al., 2017).

Investigational Use in Understanding Neuropharmacology

  • Understanding the Role of Sigma Receptors
    The compound 1-(cyclopropylmethyl)-4-[2'-4"-fluorophenyl)-2'-oxoethyl]piperidine HBr (DuP734), closely related to the specified chemical, was used to investigate the role of sigma receptors in attention and cognition. This research provides insights into the complex interplay of neurochemical systems in cognitive functions and the potential therapeutic targets for cognitive impairments and psychiatric disorders (Jin, Yamamoto, & Watanabe, 1997).

properties

IUPAC Name

[2-(cyclopropylmethyl)-5-piperidin-3-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c17-9-12-6-13(11-2-1-5-14-7-11)15-16(12)8-10-3-4-10/h6,10-11,14,17H,1-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRVSFANAADVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN(C(=C2)CO)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.